molecular formula C11H11NO5 B082844 3'-Carboxy-4'-hydroxyacetoacetanilide CAS No. 13243-99-7

3'-Carboxy-4'-hydroxyacetoacetanilide

Cat. No.: B082844
CAS No.: 13243-99-7
M. Wt: 237.21 g/mol
InChI Key: GZUCOCDWGQMOKH-UHFFFAOYSA-N
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Description

3’-Carboxy-4’-hydroxyacetoacetanilide is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. This compound is known for its unique chemical structure, which includes a carboxyl group, a hydroxyl group, and an acetoacetanilide moiety. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 3’-Carboxy-4’-hydroxyacetoacetanilide involves several steps. . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3’-Carboxy-4’-hydroxyacetoacetanilide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Carboxy-4’-hydroxyacetoacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Carboxy-4’-hydroxyacetoacetanilide involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The acetoacetanilide moiety can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

3’-Carboxy-4’-hydroxyacetoacetanilide can be compared with similar compounds such as:

    4-Hydroxyacetanilide: Lacks the carboxyl group, making it less reactive in certain chemical reactions.

    Acetoacetanilide: Lacks both the hydroxyl and carboxyl groups, limiting its applications in biochemical assays.

    3-Carboxy-4-hydroxybenzaldehyde: Similar structure but lacks the acetoacetanilide moiety, affecting its reactivity and applications.

The uniqueness of 3’-Carboxy-4’-hydroxyacetoacetanilide lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

2-hydroxy-5-(3-oxobutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-9(14)8(5-7)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCOCDWGQMOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593156
Record name 2-Hydroxy-5-(3-oxobutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13243-99-7
Record name 2-Hydroxy-5-(3-oxobutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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